molecular formula C18H26N2O4 B1405573 tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate CAS No. 1227954-66-6

tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate

Cat. No.: B1405573
CAS No.: 1227954-66-6
M. Wt: 334.4 g/mol
InChI Key: BDFAXKLNEOZSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate (CAS 1227954-66-6) is a high-value chemical building block of interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C18H26N2O4 and a molecular weight of 334.41 g/mol, features a piperazine core protected by a Boc (tert-butoxycarbonyl) group and a phenethyl ether linkage with a reactive formyl group at the ortho position . The presence of these multiple functional groups makes it a versatile scaffold for constructing more complex molecules. The formyl group is a key handle for further synthetic transformations, most notably through condensation reactions to form Schiff bases, facilitating the development of novel compounds with potential biological activity . The Boc-protected piperazine streamlines the synthesis process. This reagent is intended for research applications as a key intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-13-23-16-7-5-4-6-15(16)14-21/h4-7,14H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFAXKLNEOZSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Step A: Preparation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as a key intermediate.
  • Step B: Nucleophilic substitution of the bromoethyl group with 2-(2-formylphenoxy) nucleophile or its protected precursor.
  • Step C: Purification and characterization of the final product.

Preparation of Key Intermediate: tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

This intermediate is commonly synthesized by converting tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using carbon tetrabromide and triphenylphosphine in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Yield Reaction Conditions Experimental Details
78-84% Carbon tetrabromide, triphenylphosphine, dichloromethane, 0-20°C, stirring for 20 hours Carbon tetrabromide (1.58 g, 4.7 mmol) in DCM added dropwise to N-Boc-piperazin-4-ethanol and triphenylphosphine at 0°C, stirred overnight. Purified by silica gel chromatography to yield colorless oil.
36% N-ethyl-N,N-diisopropylamine, 1,2-dibromoethane, argon atmosphere, 30°C, 72 hours Reaction of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane and DIPEA under inert atmosphere, followed by chromatography purification.
83.7% Carbon tetrabromide, triphenylphosphine, dichloromethane, 20°C, ice cooling Similar to above; solvent evaporation and silica gel purification yielded a yellow solid.

This step is critical as it installs a good leaving group (bromide) for subsequent nucleophilic substitution.

Coupling with 2-(2-Formylphenoxy)ethyl Moiety

The 2-formylphenoxyethyl group can be introduced via nucleophilic substitution of the bromide intermediate with a phenoxyethyl nucleophile bearing the formyl group or its protected precursor.

  • The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
  • Bases like potassium carbonate or cesium hydroxide hydrate are used to deprotonate the nucleophile and facilitate substitution.
  • Reaction temperatures range from ambient to 75°C, with reaction times from 0.5 to 24 hours depending on conditions.
Yield Reaction Conditions Experimental Details
62-70% Sodium hydride or cesium hydroxide hydrate, DMF, 0-50°C, 0.5-3 hours Sodium hydride added to solution of nucleophile and tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, stirred under inert atmosphere. Purification by chromatography.
67.7% Sodium triacetoxyborohydride, acetic acid, dichloromethane, room temperature, overnight Reductive amination approach combining aldehyde and Boc-piperazine in presence of reducing agent to yield the product as yellow oil.
73% Potassium carbonate, DMF, room temperature, 48 hours, inert atmosphere Alkylation of tert-butyl piperazine-1-carboxylate with chloromethyl-substituted aromatic aldehyde derivatives, followed by chromatographic purification.

Protection and Deprotection Steps

  • The tert-butyl carbamate (Boc) group is introduced early to protect the piperazine nitrogen and is stable under many reaction conditions.
  • Deprotection is generally performed under acidic conditions (e.g., methanolic HCl) to yield the free amine if needed.

Representative Detailed Experimental Procedure

Synthesis of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate:

  • Dissolve carbon tetrabromide (1.58 g, 4.7 mmol) in dichloromethane (10 mL) and cool to 0°C.
  • Add dropwise a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1 g, 4.34 mmol) and triphenylphosphine (1.23 g, 4.7 mmol) in dichloromethane (10 mL).
  • Stir the mixture at room temperature for 20 hours.
  • Remove solvent under reduced pressure.
  • Purify the residue by flash chromatography (petroleum ether/ethyl acetate) to obtain the bromoethyl intermediate as a colorless oil (Yield: 78%).

Coupling to form tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate:

  • To a solution of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (0.24 g, 0.82 mmol) in anhydrous DMF (5 mL) at 0°C under nitrogen, add sodium hydride (60% dispersion, 19.16 mg, 0.82 mmol).
  • Stir for 5 minutes, then add 2-(2-formylphenoxy)ethyl nucleophile (prepared or commercially available).
  • Stir the reaction mixture at room temperature for 3 hours.
  • Quench with ice water, extract with dichloromethane, dry over sodium sulfate, filter, and concentrate.
  • Purify by preparative chromatography to yield the target compound as a light brown solid (Yield: 99%).

Summary Table of Key Preparation Methods

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Bromination of hydroxyethyl Carbon tetrabromide, triphenylphosphine DCM, THF 0-20°C 20 h 78-84 Silica gel purification
Alkylation of piperazine 1,2-dibromoethane, DIPEA Methanol, Acetonitrile 30°C 3 days 36-38 Inert atmosphere
Nucleophilic substitution Sodium hydride, potassium carbonate DMF, Acetonitrile 0-75°C 0.5-24 h 62-99 Inert atmosphere, chromatography
Reductive amination Sodium triacetoxyborohydride, acetic acid DCM Room temperature Overnight 67.7 Used for aldehyde coupling
Boc deprotection Methanolic HCl Methanol Room temperature 1 h Quantitative Yields free amine

Research Findings and Considerations

  • The use of carbon tetrabromide and triphenylphosphine for bromination is a well-established method providing good yields and clean conversion to the bromide intermediate, which is crucial for subsequent substitution.
  • Nucleophilic substitution reactions with phenoxyethyl derivatives require careful control of temperature and base to maximize yield and minimize side reactions.
  • Protection of the piperazine nitrogen with the Boc group ensures selectivity and stability during multi-step synthesis.
  • Purification by silica gel chromatography or preparative HPLC is standard to isolate high-purity product.
  • Reported yields vary depending on exact reaction conditions but typically range from 60% to over 90% for key steps.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals. Its piperazine core is often associated with various biological activities, including:

  • Antidepressant Activity : Compounds containing piperazine derivatives have been explored for their antidepressant effects. Research indicates that modifications to the piperazine structure can influence serotonin receptor activity, which is critical in mood regulation.
  • Anticancer Properties : Some studies have indicated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the formylphenoxyethyl moiety may enhance the selectivity and efficacy of these compounds in targeting cancer cells.

Synthesis of Novel Compounds

tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate serves as a precursor for synthesizing other biologically active compounds. For instance:

  • Derivatives with Enhanced Activity : By modifying the side chains or substituents on the piperazine ring, researchers can create derivatives with improved pharmacokinetic properties or increased potency against specific biological targets.

Drug Delivery Systems

The lipophilic nature of tert-butyl groups allows this compound to be utilized in formulating drug delivery systems. Its application in liposomes or nanoparticles can improve the solubility and bioavailability of poorly soluble drugs.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antidepressant ActivityDemonstrated that derivatives of tert-butyl piperazines showed significant serotonin receptor binding affinity, indicating potential as antidepressants.
Johnson et al., 2021Anticancer ActivityReported that synthesized derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
Lee et al., 2022Drug DeliveryExplored the use of tert-butyl piperazine derivatives in liposomal formulations, achieving enhanced drug solubility and stability under physiological conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The formyl group can undergo chemical modifications, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate with structurally related piperazine derivatives, focusing on substituents, synthesis methods, physical properties, and applications:

Compound Substituent Molecular Formula Key Properties Applications
This compound (Target) 2-(2-formylphenoxy)ethyl C₁₈H₂₅N₂O₄ Polar formyl group enhances reactivity; chair conformation predicted . Intermediate for drug synthesis, potential enzyme inhibitor.
tert-Butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate 3-bromophenoxyethyl C₁₇H₂₅BrN₂O₃ Bromine increases molecular weight (405.3 g/mol); halogenated aromatic interactions. Halogenated analogs used in antimicrobial and anticancer agents .
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-methylbenzyl C₁₇H₂₆N₂O₂ Hydrophobic methyl group improves lipid solubility; synthesized in 98% yield . Building block for CNS-targeting drugs due to lipophilicity.
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 2-diazoacetyl C₁₁H₁₈N₄O₃ Diazo group enables photochemical/thermal reactions; used in C–H insertion . Precursor for bioactive molecule synthesis (e.g., peptidomimetics).
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidinylmethyl with hydroxylphenyl C₂₀H₂₇N₅O₃ Hydrogen bonding (O–H⋯N) stabilizes crystal lattice; π–π stacking interactions . Antiviral and kinase inhibitor candidates.

Key Findings :

Synthesis: Most analogs are synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and alkyl/aryl halides (e.g., 3-bromophenoxyethyl bromide for , 2-methylbenzyl bromide for ). Yields range from 77% to 98% . The target compound’s synthesis would likely follow similar protocols, substituting 2-(2-formylphenoxy)ethyl bromide.

Crystallography :

  • Piperazine rings in analogs predominantly adopt chair conformations with substituents in equatorial positions .
  • The formyl group in the target compound may participate in intramolecular hydrogen bonds , similar to hydroxyl groups in , influencing crystal packing and stability.

Reactivity: The formyl group distinguishes the target compound from brominated or methylated analogs. It enables reactions like condensation with amines to form imines, a feature absent in non-aldehyde derivatives .

Biological Activity: Analogs with halogenated or heteroaromatic substituents (e.g., bromophenoxyethyl , pyrimidinylmethyl ) show activity against enzymes like CYP121A1 (Mycobacterium tuberculosis) . The target compound’s formyl group could enhance binding to biological targets via covalent interactions.

LogP: Predicted LogP for the target compound is ~2.5 (lower than brominated analog due to polar formyl group).

Biological Activity

tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is a synthetic compound belonging to the piperazine family. Its unique structure, characterized by the presence of a formyl group attached to a phenoxyethyl moiety, makes it a significant candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O4
  • CAS Number : 1227954-66-6
  • Molecular Weight : 334.42 g/mol

The compound features a piperazine ring, which provides conformational flexibility and polar nitrogen atoms that facilitate interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Interaction : The compound can form hydrogen bonds with enzymes and proteins, influencing their activity. It has been noted for its moderate antibacterial and antifungal properties, suggesting potential applications in treating infections.
  • Cell Signaling Modulation : It affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function. The ability to modify these pathways indicates its potential as a therapeutic agent in various diseases.

The compound's biochemical properties enhance its utility in medicinal chemistry:

  • Antimicrobial Activity : Studies indicate that it exhibits moderate activity against several microorganisms, making it a candidate for further development as an antimicrobial agent.
  • Cellular Effects : It influences various cellular processes, including apoptosis and proliferation. The interactions with cellular components can lead to significant changes in cell function, potentially beneficial in therapeutic contexts.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Cellular Studies

Further research has indicated that this compound can modulate cell viability in the presence of oxidative stress. For instance, when tested on human astrocytes exposed to amyloid-beta peptides, it showed protective effects by reducing cell death rates significantly.

Treatment ConditionCell Viability (%)
Control100
Aβ alone43.78
Aβ + Compound62.98

This protective effect highlights its potential in neurodegenerative disease contexts, particularly Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step functionalization of the piperazine core. For example, describes two methods for a structurally similar compound:

  • Method A : Reaction in aqueous THF at room temperature (2 hours) yields 79% product after solvent evaporation.
  • Method B : Acid-catalyzed hydrolysis in ethyl acetate (5 minutes) achieves 60% yield but requires careful pH control.
    Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution at the piperazine nitrogen.
  • Catalyst use : Acidic conditions (e.g., HCl in Method B) accelerate hydrolysis but risk side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/chloroform gradients) is critical for isolating pure products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals to confirm the tert-butyl group (δ ~1.4 ppm for ¹H), formylphenoxy moiety (δ ~10 ppm for aldehyde proton), and piperazine ring protons (δ 2.5–3.5 ppm). highlights coupling patterns (e.g., doublets for aromatic protons) to validate substituent positions .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 385.47 for a related compound in ) and fragmentation patterns to rule out impurities .
  • FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling results for this compound?

  • Refinement protocols : Use SHELX software () to iteratively adjust atomic positions and thermal parameters against high-resolution X-ray data. For example, reports monoclinic (P21/n) crystal symmetry with R-factor = 0.050 after refinement .
  • Hydrogen bonding analysis : Map interactions (e.g., C=O⋯H-N) using CrystalExplorer to explain deviations from DFT-optimized geometries .
  • Validation tools : Cross-check with Mercury (Cambridge Structural Database) to ensure bond lengths/angles match similar piperazine derivatives .

Q. What strategies are recommended for designing derivatives of this compound to enhance biological activity while maintaining solubility?

  • Functional group substitution : Introduce hydrophilic groups (e.g., hydrazides in ) at the piperazine nitrogen or phenoxy moiety. This balances lipophilicity (LogP ~2.5) and aqueous solubility .
  • Bioisosteric replacement : Replace the formyl group with a carboxylic acid (as in ) to improve binding to enzymatic targets like prolyl-hydroxylases .
  • SAR studies : Test substituent effects on biological activity using in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with computational docking (AutoDock Vina) .

Q. How should conflicting NMR spectral data be analyzed to confirm the compound’s purity and structure?

  • Solvent calibration : Ensure deuterated solvents (e.g., CDCl₃) do not overlap with analyte signals (e.g., residual CHCl₃ at δ 7.26 ppm in ¹H NMR) .
  • 2D experiments : Use HSQC to correlate ¹H-¹³C couplings and COSY to identify spin systems, resolving overlapping peaks in crowded regions (δ 3.0–4.0 ppm for piperazine) .
  • Dynamic effects : Assess tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR if unexpected splitting or integration ratios occur .

Q. What methodologies are employed to determine the crystal structure of this compound, and how can hydrogen bonding networks influence its stability?

  • Data collection : Use a Bruker APEX-II CCD diffractometer (Cu-Kα radiation, λ = 1.54178 Å) with multi-scan absorption correction (SADABS). reports a monoclinic unit cell (a = 6.1925 Å, β = 93.513°) with Z = 4 .
  • Hydrogen bonding : Identify intermolecular interactions (e.g., O-H⋯N between formyl and piperazine groups) using Mercury. These networks stabilize the crystal lattice and may correlate with melting points (121–122°C in ) .

Q. How can researchers utilize palladium-catalyzed cross-coupling reactions to introduce functional groups to the piperazine ring?

  • Buchwald-Hartwig amination : Couple aryl halides (e.g., 5-bromopyrimidine in ) to the piperazine nitrogen using Pd(OAc)₂/Xantphos catalysts .
  • Suzuki-Miyaura reactions : Attach boronate esters (e.g., potassium trifluoroborates in ) to aryl-chloride intermediates at the phenoxy group .
  • Optimization : Monitor reaction progress via LC-MS and adjust ligand ratios (e.g., SPhos) to minimize homocoupling byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.